5-chloro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride
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Overview
Description
“5-chloro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride” is a chemical compound with the CAS Number: 2060057-38-5 . It has a molecular weight of 216.11 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-chloro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine hydrochloride . The InChI code is 1S/C10H10ClN.ClH/c11-8-3-1-2-5-6(8)4-7-9(5)10(7)12;/h1-3,7,9-10H,4,12H2;1H .Scientific Research Applications
However, it's important to consider that compounds similar or related to "5-chloro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride" may be involved in broader research contexts such as the study of aromatic amines' effects on health, the metabolism of heterocyclic amines in humans, and the exploration of chlorinated hydrocarbons in environmental health studies. For instance, research on the occupational risk factors for renal cell carcinoma has explored the impact of aromatic amines, polycyclic aromatic hydrocarbons (PAH), and chlorinated hydrocarbons on urothelial cancer risk, highlighting the complex interplay between chemical exposure and cancer risk factors (Pesch et al., 2000).
Additionally, studies on dietary intake and the metabolism of heterocyclic amines like PhIP and MeIQx have provided insights into how these compounds, formed during the cooking process, are metabolized by enzymes such as CYP1A2 in humans and their potential implications for cancer risk (Boobis et al., 1994). These studies suggest a potential area of application for similar compounds in understanding carcinogenesis and developing dietary guidelines or therapeutic interventions.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .
Properties
IUPAC Name |
5-chloro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN.ClH/c11-8-3-1-2-5-6(8)4-7-9(5)10(7)12;/h1-3,7,9-10H,4,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWBWUJJZLTWSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N)C3=C1C(=CC=C3)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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